4-Chloro-N-[1H-indol-3-yl-(3-methoxyphenyl)methyl]benzenesulfonamide
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Overview
Description
“4-Chloro-N-[1H-indol-3-yl-(3-methoxyphenyl)methyl]benzenesulfonamide” is a chemical compound that is related to indole derivatives . Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties .
Synthesis Analysis
The synthesis of indole derivatives often involves complex chemical reactions . For example, the Fischer indole synthesis of optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH can yield a corresponding tricyclic indole .Molecular Structure Analysis
The molecular structure of indole derivatives is complex and can vary based on the specific compound . For instance, the linear formula for a related compound, 4-Chloro-N’-[(E)-1H-indol-3-ylmethylidene]benzohydrazide, is C16H12ClN3O .Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions . For instance, the Fischer indole synthesis involves a reaction between an optically active cyclohexanone and phenylhydrazine hydrochloride .Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary based on the specific compound . For instance, the IR spectrum of a related compound, N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide, has been reported .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-chloro-N-[1H-indol-3-yl-(3-methoxyphenyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3S/c1-28-17-6-4-5-15(13-17)22(20-14-24-21-8-3-2-7-19(20)21)25-29(26,27)18-11-9-16(23)10-12-18/h2-14,22,24-25H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNPRAYMBOPHEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=CNC3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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